Morinidazole (R enantiomer)
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Overview
Description
R-Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent. It is a stereoisomer of morinidazole, specifically the R-enantiomer. This compound is currently in clinical development for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-Morinidazole is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroimidazole with various reagents to form the desired product. The synthesis typically involves the following steps:
Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.
Alkylation: The alkylation of 2-methyl-5-nitroimidazole with a suitable alkylating agent to introduce the morpholine ring.
Resolution: The resolution of the racemic mixture to obtain the R-enantiomer of morinidazole.
Industrial Production Methods
The industrial production of R-Morinidazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography and quadrupole time-of-flight mass spectrometry to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
R-Morinidazole undergoes various chemical reactions, including:
Oxidation: The oxidation of the nitro group to form nitroso and hydroxylamine derivatives.
Reduction: The reduction of the nitro group to form amino derivatives.
Substitution: The substitution of the nitro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include nitroso, hydroxylamine, and amino derivatives, which have varying biological activities .
Scientific Research Applications
R-Morinidazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of nitroimidazoles.
Biology: Investigated for its effects on various biological pathways and its potential as an antimicrobial agent.
Medicine: Under clinical development for the treatment of infections caused by amoeba, Trichomonas vaginalis, and anaerobic bacteria.
Industry: Used in the development of new antimicrobial agents and as a reference standard in analytical chemistry
Mechanism of Action
R-Morinidazole exerts its antimicrobial effects through the formation of a redox intermediate metabolite within the target organism. This intermediate causes DNA strand breakage, inhibits DNA repair, and ultimately leads to cell death. The molecular targets include DNA and electron-transport proteins within the microorganism .
Comparison with Similar Compounds
R-Morinidazole is similar to other 5-nitroimidazole compounds such as metronidazole and tinidazole. it has unique properties that make it distinct:
Metronidazole: Like R-Morinidazole, metronidazole is used to treat anaerobic bacterial infections.
Tinidazole: Tinidazole is another 5-nitroimidazole with similar antimicrobial activity.
Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
IUPAC Name |
(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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